2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde typically involves the condensation reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for several hours . This process yields the desired aldehyde product in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A cyclic amidine known for its carbon dioxide fixation properties.
1,2,3,6-Tetrahydropyridine: A related compound with different chemical properties and applications.
Uniqueness
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
170232-98-1 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 |
IUPAC Name |
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6(5-9)2-3-7(8)10/h4-5,7,10H,2-3H2,1H3 |
InChI Key |
GJGKEYCWPMGASM-UHFFFAOYSA-N |
SMILES |
CN1C=C(CCC1O)C=O |
Synonyms |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-6-hydroxy-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.